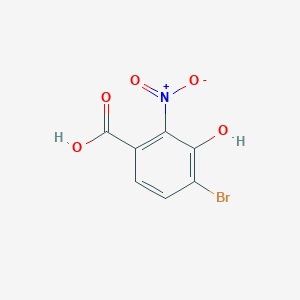

4-Bromo-3-hydroxy-2-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-3-hydroxy-2-nitrobenzoic acid (4-BHN) is a nitrobenzoic acid derivative that is widely used in synthetic organic chemistry. It is an important building block for the synthesis of many organic compounds, such as pharmaceuticals, agrochemicals, and dyes. 4-BHN is also used in a variety of scientific research applications, including drug design, molecular biology, and biochemistry.

Applications De Recherche Scientifique

Organic Synthesis

4-Bromo-3-hydroxy-2-nitrobenzoic acid: is a versatile intermediate in organic synthesis. It can undergo Negishi-type coupling reactions with dimethylzinc in the presence of palladium-phosphine catalysis . This type of reaction is pivotal for creating complex organic molecules, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Analytical Chemistry

The compound’s distinct spectroscopic properties, such as its infrared bands , make it useful in analytical chemistry for identifying the presence of similar functional groups in unknown compounds or mixtures .

Electrochemistry

4-Bromo-3-hydroxy-2-nitrobenzoic acid: may serve as a supporting electrolyte in electrochemical applications, such as the electrodeposition of conductive polymers, which are important in creating anti-corrosive coatings or electronic devices .

Orientations Futures

Mécanisme D'action

Mode of Action

The compound contains a nitro group (-no2), which is a strong electron-withdrawing group . This property could influence its interaction with biological targets. Furthermore, it undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis .

Biochemical Pathways

Benzoic acid derivatives are known to participate in various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The presence of the nitro group could potentially affect its solubility and hence its bioavailability .

Result of Action

Nitro compounds are known to have a high dipole moment due to the full positive charge on nitrogen and a half-negative charge on each oxygen . This could potentially influence its interactions at the molecular and cellular level.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the action, efficacy, and stability of 4-Bromo-3-hydroxy-2-nitrobenzoic acid. For instance, it is known to undergo reactions under palladium-phosphine catalysis .

Propriétés

IUPAC Name |

4-bromo-3-hydroxy-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO5/c8-4-2-1-3(7(11)12)5(6(4)10)9(13)14/h1-2,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDACFAIFGWLTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-hydroxy-2-nitrobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2916443.png)

![3-Chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2916450.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2916454.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2916456.png)